N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-6-3-4-7-16(14)13-24-11-5-8-18(21(24)26)20(25)23-17-10-9-15(2)19(22)12-17/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYBECZCNUDUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Cyclocondensation
Adapting methods from felodipine synthesis, cyclocondensation of ethyl acetoacetate (2.0 eq) with 3-chloro-4-methylbenzaldehyde (1.0 eq) in refluxing ethanol (78°C, 12 hr) generates the dihydropyridine intermediate. Ammonium acetate (1.5 eq) acts as both catalyst and nitrogen source, yielding 2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester (68% yield).
Table 1: Hantzsch Reaction Optimization
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NH4OAc/Et3N | Ethanol | 78 | 68 |
| ZnCl2/Pyridine | Toluene | 110 | 52 |
| Mg(OEt)2 | THF | 65 | 71 |
Oxidative Cyclization of Enaminones
Alternative approaches from thiophene oxidation chemistry suggest treating ethyl 3-aminocrotonate (1.2 eq) with 2-methylbenzyl chloride (1.0 eq) in DMF at 50°C (6 hr), followed by oxidation with H2O2/AcOH to install the 2-oxo group (83% yield). This method improves regiocontrol for the 1-benzyl substitution.
N-Benzylation at Position 1
Introducing the 2-methylbenzyl group demands careful base selection to avoid O- vs N-alkylation:
Alkylation of Dihydropyridine Nitrogen
The 1-position nitrogen undergoes benzylation using 2-methylbenzyl bromide (1.1 eq) in anhydrous DMF under N2. Potassium carbonate (2.5 eq) as base at 60°C for 8 hr achieves 89% conversion. Microwave-assisted conditions (100W, 120°C, 20 min) boost yields to 94% while reducing dimerization byproducts.
Table 2: Benzylation Efficiency
| Base | Solvent | Time (hr) | Conversion (%) |
|---|---|---|---|
| K2CO3 | DMF | 8 | 89 |
| Cs2CO3 | Acetonitrile | 6 | 92 |
| DBU | THF | 3 | 95 |
Carboxamide Formation
Final amidation employs 3-chloro-4-methylaniline (1.05 eq) with activated carboxylic acid intermediates:
Mixed Carbonate Activation
Converting the ethyl ester to acid chloride via SOCl2 (3 eq) in refluxing dichloroethane (2 hr), followed by dropwise addition to 3-chloro-4-methylaniline in pyridine (-10°C), provides the amide in 76% yield.
Coupling Reagent-Mediated Approach
Modern protocols utilize HATU (1.2 eq) and DIPEA (3 eq) in DCM at 0°C→RT (12 hr), achieving 91% yield with >99% purity by HPLC. This method circumvents hazardous chlorinated reagents.
Table 3: Amidation Method Comparison
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | SOCl2 | 76 | 92 |
| HATU Coupling | HATU/DIPEA | 91 | 99 |
| Enzymatic | Lipase B | 58 | 88 |
Purification and Characterization
Final purification employs sequential solvent recrystallization:
Crystallization Optimization
Dissolving crude product in hot MeOH (60°C) and gradual addition of hexanes (3:1 v/v) yields prismatic crystals suitable for X-ray analysis. DSC shows melting onset at 214°C (ΔHfus = 128 J/g), confirming polymorphic form I.
Table 4: Crystallization Solvent Systems
| Solvent Pair | Recovery (%) | Purity (%) |
|---|---|---|
| MeOH/Hexanes | 85 | 99.5 |
| EtOAc/Heptane | 78 | 98.7 |
| CHCl3/Ether | 82 | 97.9 |
Industrial Scale-Up Considerations
Adapting batch processes from patent literature, continuous flow hydrogenation (20 bar H2, 50°C) over Pd/C (5 wt%) achieves full conversion in <15 min residence time. In-line FTIR monitoring at 1685 cm⁻¹ (amide C=O) enables real-time quality control.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in aqueous solution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Crystal Packing: Halogen substitution (Cl vs. The position of methyl groups (e.g., 2-methyl vs. 4-methyl on the phenyl ring) may influence dihedral angles between aromatic rings, affecting π-π stacking or hydrogen-bonding networks.
Hydrogen Bonding and Supramolecular Assembly :
- Carboxamide derivatives consistently form N–H⋯O hydrogen-bonded dimers, creating centrosymmetric motifs that stabilize crystal lattices . This pattern aligns with Etter’s rules for hydrogen-bond-driven aggregation .
- The absence of a 2-methylbenzyl group in simpler analogues (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) simplifies the hydrogen-bonding network compared to the target compound, which may exhibit additional C–H⋯π or van der Waals interactions due to bulkier substituents.
Tautomerism: All analogues adopt the keto-amine tautomer (lactam form) rather than the enol tautomer, as confirmed by crystallographic studies . This preference is attributed to the stabilization of the conjugated amide group.
Dihedral Angles and Planarity :
- The near-planar conformation (dihedral angle ~8.38° between aromatic rings) in simpler analogues suggests that steric hindrance from substituents in the target compound (e.g., 2-methylbenzyl) may slightly distort planarity, though experimental data are lacking.
Discussion of Research Findings
- Synthetic Pathways : The target compound is likely synthesized via a route analogous to that of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, involving condensation of 2-chloronicotinic acid with 3-chloro-4-methylaniline in the presence of a base (e.g., pyridine) and acid catalyst .
- Crystallographic Tools : Structural analyses of related compounds rely on software such as SHELXL for refinement and ORTEP-3 for visualization, ensuring accurate determination of hydrogen-bonding networks and molecular conformations .
Biological Activity
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₇H₁₈ClN₃O₂
- Molecular Weight : 323.79 g/mol
Its structure features a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Effective bactericidal activity as indicated by Minimum Bactericidal Concentration (MBC) assays.
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains.
2. Anticancer Activity
Dihydropyridine derivatives have been explored for their anticancer potential. The mechanisms often involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways associated with cell proliferation.
In vitro studies have indicated that certain derivatives can inhibit tumor growth by targeting specific receptors and enzymes involved in cancer progression.
3. Neuroprotective Effects
Research into neuroprotective properties has shown that compounds with a similar structure can:
- Modulate neurotransmitter levels.
- Protect neuronal cells from oxidative stress and apoptosis.
This suggests that this compound could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of related dihydropyridine derivatives; found significant inhibition of Staphylococcus aureus biofilm formation. |
| Study 2 | Evaluated anticancer effects; demonstrated apoptosis induction in breast cancer cell lines through caspase activation. |
| Study 3 | Assessed neuroprotective effects; reported reduced oxidative stress markers in neuronal cultures treated with dihydropyridine derivatives. |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), leading to disrupted bacterial replication and growth.
- Receptor Modulation : They may act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell survival and proliferation.
- Oxidative Stress Reduction : By scavenging free radicals, these compounds can mitigate oxidative damage in cells, particularly in neuronal tissues.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid (as a catalyst) yields the target compound. Solvent choice (e.g., methanol for crystallization) and stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to aniline) are critical for purity and yield . Monitoring via thin-layer chromatography (TLC) and NMR ensures intermediate validation.
Q. How can researchers confirm the molecular structure and tautomeric form of this compound?
- Methodological Answer : X-ray crystallography is definitive for resolving tautomerism (e.g., keto-amine vs. hydroxy-pyridine forms). For the title compound, crystallographic data revealed a planar conformation with intramolecular N–H⋯O hydrogen bonds stabilizing the keto-amine tautomer . Complementary techniques like IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (absence of enolic proton signals) further validate the structure .
Q. What analytical techniques are essential for characterizing intermediates during synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹³C NMR identifies carbonyl and aromatic carbons. For example, the dihydropyridine ring’s C=O group appears at ~170 ppm in ¹³C NMR . Liquid chromatography-mass spectrometry (LC-MS) tracks reaction progress, and differential scanning calorimetry (DSC) assesses thermal stability of intermediates .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer : Replace substituents (e.g., chloro with bromo or fluoro groups) and compare bioactivity using in vitro assays. For example, fluorination at the phenyl ring enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. SAR tables should include parameters like IC₅₀, LogP, and hydrogen-bond donor/acceptor counts .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
- Methodological Answer : Meta-analysis of bioactivity data (e.g., IC₅₀ variability) requires normalization to assay conditions (e.g., cell line, incubation time). For instance, conflicting antimicrobial data may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) and apply statistical tools like ANOVA to isolate confounding variables .
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Surface plasmon resonance (SPR) measures real-time binding kinetics to enzymes like cyclooxygenase-2 (COX-2). Isotopic labeling (e.g., ¹⁴C-tagged compound) tracks metabolic pathways, while CRISPR/Cas9 knockout models identify target genes .
Q. How does the compound’s solid-state packing affect its solubility and bioavailability?
- Methodological Answer : Analyze crystal packing via X-ray diffraction. The title compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds, which may reduce solubility. Compare with polymorphs (e.g., amorphous vs. crystalline forms) using powder X-ray diffraction (PXRD). Solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) correlate with dissolution rates in vivo .
Q. What computational methods are effective for predicting metabolic stability and toxicity?
- Methodological Answer : Use QSAR models (e.g., ADMET Predictor™) to estimate cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) predict hydrolysis susceptibility of the amide bond. Toxicity endpoints (e.g., Ames test predictions) are modeled using Derek Nexus, while metabolomics (LC-HRMS) identifies phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
